molecular formula C5H2F2IN3 B11794629 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile

Cat. No.: B11794629
M. Wt: 268.99 g/mol
InChI Key: NXZQRNFQLNLUMO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodine, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported as a successful route .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yields and purity. Utilization of fluoroform for difluoromethylation in continuous flow has been explored, providing an efficient and scalable approach .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, nickel), nucleophiles (e.g., organolithium reagents), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways by forming new chemical entities within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile is unique due to its combination of difluoromethyl, iodine, and carbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C5H2F2IN3

Molecular Weight

268.99 g/mol

IUPAC Name

2-(difluoromethyl)-4-iodopyrazole-3-carbonitrile

InChI

InChI=1S/C5H2F2IN3/c6-5(7)11-4(1-9)3(8)2-10-11/h2,5H

InChI Key

NXZQRNFQLNLUMO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1I)C#N)C(F)F

Origin of Product

United States

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